molecular formula C16H14N2O2 B5234009 5-(2-methoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(2-methoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5234009
M. Wt: 266.29 g/mol
InChI Key: OQWLLCHAISGPKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to 5-(2-methoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, often involves cyclization reactions. For instance, Rai et al. (2009) describe the synthesis of oxadiazole compounds by cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride at elevated temperatures, highlighting the method's efficacy in producing a range of oxadiazole derivatives with potential antibacterial activity (Rai et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of oxadiazole derivatives, such as the one conducted by Wang et al. (2005), provides insights into the spatial arrangement of atoms within the molecule. Their study on a related oxadiazole compound revealed a small dihedral angle between the oxadiazole ring and the directly bonded benzene ring, indicating a certain degree of planarity that could affect the compound's electronic properties and reactivity (Wang et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of oxadiazole derivatives can vary widely depending on their specific substitutions. For example, the formation of chelate complexes with metals, as investigated by Mikhailov et al. (2016), showcases the ability of oxadiazole compounds to act as ligands, forming complexes with zinc(II) and copper(II) that exhibit luminescence. This property is valuable for applications in optical materials and sensors (Mikhailov et al., 2016).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Bouklah et al. (2006) explored the thermodynamic properties of a similar oxadiazole compound as a corrosion inhibitor, demonstrating its excellent efficiency and providing insight into its interaction with metal surfaces through adsorption processes (Bouklah et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential as a corrosion inhibitor or antimicrobial agent, are key aspects of oxadiazole derivatives. Bentiss et al. (2002) investigated the correlation between the chemical structure of oxadiazole compounds and their efficiency as corrosion inhibitors, revealing how structural variations influence their inhibitory performance (Bentiss et al., 2002).

properties

IUPAC Name

5-(2-methoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-5-7-12(10-11)15-17-16(20-18-15)13-8-3-4-9-14(13)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWLLCHAISGPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

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